molecular formula C14H21BClNO2 B13453660 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline hydrochloride

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline hydrochloride

Cat. No.: B13453660
M. Wt: 281.59 g/mol
InChI Key: QAHVMJRRNREFCM-UHFFFAOYSA-N
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Description

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole hydrochloride is a boron-containing compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronate ester group attached to an indole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole hydrochloride typically involves the borylation of an indole derivative. One common method is the palladium-catalyzed borylation of indole using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Palladium catalysts, aryl halides, and bases like potassium carbonate in organic solvents.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Boranes.

    Substitution: Biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole hydrochloride is used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it valuable in the construction of biaryl structures .

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. The indole ring is a common motif in many biologically active molecules, and the boronate ester group can enhance the compound’s binding affinity to biological targets.

Industry

In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its unique chemical properties make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole hydrochloride involves its interaction with molecular targets through the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor development . The indole ring can interact with various biological receptors, contributing to the compound’s pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole hydrochloride apart from similar compounds is its combination of the indole ring and the boronate ester group. This unique structure allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound in both synthetic and medicinal chemistry.

Properties

Molecular Formula

C14H21BClNO2

Molecular Weight

281.59 g/mol

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole;hydrochloride

InChI

InChI=1S/C14H20BNO2.ClH/c1-13(2)14(3,4)18-15(17-13)11-7-5-6-10-8-9-16-12(10)11;/h5-7,16H,8-9H2,1-4H3;1H

InChI Key

QAHVMJRRNREFCM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CCN3.Cl

Origin of Product

United States

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